sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate
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Overview
Description
Sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate is a complex organic compound with a molecular formula of C6H14O12P2.3Na.8H2O. It is a sodium salt of a phosphorylated hexose derivative, which plays a significant role in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate typically involves the phosphorylation of hexose sugars under controlled conditions. The reaction requires specific reagents such as phosphorus oxychloride (POCl3) and a base like sodium hydroxide (NaOH) to facilitate the formation of the phosphate ester.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions involving hexose sugars and phosphorus oxychloride in a controlled environment. The process ensures high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: : The compound can be reduced to form hydroxyl groups from carbonyl groups.
Substitution: : The phosphate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as hydroxylamine (NH2OH) and amines are used.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of various phosphate esters and amides.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It is utilized in:
Chemistry: : As a reagent in organic synthesis and analytical chemistry.
Biology: : In studying metabolic pathways and enzyme activities.
Medicine: : As a potential therapeutic agent in drug development.
Industry: : In the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. It acts as a substrate for various enzymes, influencing metabolic processes and biochemical reactions.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds such as:
Sodium hexose phosphate
Sodium monophosphate
Sodium diphosphate
These compounds differ in their chemical structure and functional groups, leading to different reactivity and applications.
Properties
CAS No. |
23558-08-9 |
---|---|
Molecular Formula |
C6H13NaO12P2 |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChI Key |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Related CAS |
488-69-7 (Parent) |
Origin of Product |
United States |
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